molecular formula C9H16N2O3S B15353636 5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic Acid

5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic Acid

Cat. No.: B15353636
M. Wt: 232.30 g/mol
InChI Key: TXBPOSIRTWXSIE-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic acid is a chemical compound with the molecular formula C9H16N2O3. It belongs to the class of triazolidine derivatives and is characterized by its nitroso group and carboxylic acid functionality

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

5,5-dimethyl-3-nitroso-2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H16N2O3S/c1-5(2)7-11(10-14)6(8(12)13)9(3,4)15-7/h5-7H,1-4H3,(H,12,13)

InChI Key

TXBPOSIRTWXSIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N(C(C(S1)(C)C)C(=O)O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route is the cyclization of a suitable diamine with a nitrosating agent, followed by carboxylation. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed for efficient mixing and heat transfer. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic acid may be used to study enzyme mechanisms or as a probe to investigate biological processes.

Medicine: Potential medicinal applications include its use as a precursor for drug development or as a therapeutic agent itself. Its biological activity may be explored for treating various diseases.

Industry: In industry, this compound can be utilized in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3-nitroso-2-(propan-2-yl)-1,3-triazolidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitroso group and carboxylic acid functionality play crucial roles in its biological activity, potentially affecting enzyme activity or cellular processes.

Comparison with Similar Compounds

  • 5,5-Dimethyl-2-propan-2-yl-2H-1,3-thiazole

  • Imidazole derivatives

Uniqueness: . Its reactivity and versatility set it apart from other similar compounds.

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